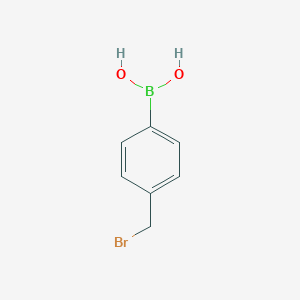

4-(Bromomethyl)phenylboronic acid

Descripción general

Descripción

4-(Bromomethyl)phenylboronic acid is an organic compound with the molecular formula C7H8BBrO2 and a molecular weight of 214.85 g/mol . It is a white crystalline powder that is slightly soluble in DMSO and methanol . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in various chemical processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-(Bromomethyl)phenylboronic acid can be synthesized through several methodsThe reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr3) under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and subsequent boronation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Bromomethyl)phenylboronic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to the formation of diverse derivatives.

Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide under mild conditions.

Major Products:

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(Bromomethyl)phenylboronic acid is primarily used as a reactant in various organic synthesis reactions. It plays a crucial role in:

- Suzuki Coupling Reactions : This compound is frequently employed in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals .

- Synthesis of Boronated Phosphonium Salts : The compound can be used to synthesize boronated phosphonium salts that have applications in catalysis and material science .

Biomedical Research

The compound has been explored for its potential in biomedical applications, particularly in drug delivery and gene therapy:

- Gene Transfection Enhancement : Studies have shown that incorporating boronic acid groups can significantly enhance the transfection capability of gene delivery systems. For instance, it has been conjugated onto dendrimers to improve their efficiency in delivering genetic material into cells .

- Autotaxin Inhibitors : this compound has been investigated for its role in developing autotaxin inhibitors, which are relevant for treating various cancers and inflammatory diseases .

Material Science

In material science, this compound is valuable for modifying polymers and creating functional materials:

- Hydrogel Development : It has been utilized to create multifunctional hydrogels that can serve as drug delivery systems or scaffolds for tissue engineering. These hydrogels can release therapeutic agents in response to specific stimuli, such as pH or reactive oxygen species (ROS) .

- Modification of Polysaccharides : The compound can modify polysaccharides like carboxymethyl cellulose or chitosan, enhancing their properties for use in pharmaceutical excipients and medical devices .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(Bromomethyl)phenylboronic acid primarily involves its role in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of biaryl compounds . Additionally, the compound’s boronic acid functionality allows it to interact with biological molecules, enhancing its utility in drug delivery and therapeutic applications .

Comparación Con Compuestos Similares

- 4-Bromophenylboronic acid

- 4-Methylphenylboronic acid

- 4-Cyanophenylboronic acid

Comparison: 4-(Bromomethyl)phenylboronic acid is unique due to its bromomethyl group, which provides additional reactivity compared to other similar compounds. This functionality allows for more diverse chemical transformations and applications in various fields .

Actividad Biológica

4-(Bromomethyl)phenylboronic acid (BMPBA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and cellular interactions. This article reviews the biological activity of BMPBA, focusing on its synthesis, mechanisms of action, and implications in therapeutic applications.

BMPBA is a phenylboronic acid derivative characterized by the presence of a bromomethyl group. Its chemical formula is CHBBrO. The synthesis of BMPBA typically involves the reaction of phenylboronic acid with bromomethyl compounds under controlled conditions, which can be optimized to enhance yield and purity. For example, one study reported the synthesis of BMPBA through a reaction with N,N,N',N'-tetramethyl-1,3-propanediamine in dimethylformamide (DMF) at elevated temperatures, yielding a product characterized by NMR spectroscopy .

Antiproliferative Effects

BMPBA has shown promising antiproliferative activity across various cancer cell lines. A study evaluating several phenylboronic acid derivatives found that BMPBA exhibited significant cytotoxic effects against multiple cancer types, including ovarian and lung cancers. The half-maximal inhibitory concentration (IC) values indicated potent activity, with BMPBA demonstrating lower micromolar values in sensitive cell lines .

Table 1: Antiproliferative Activity of BMPBA

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| A2780 (Ovarian) | 15.6 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 22.3 | Cell cycle arrest at G2/M phase |

| MCF7 (Breast) | 45.0 | Mitotic catastrophe |

The mechanisms underlying the biological activity of BMPBA are multifaceted:

- Cell Cycle Arrest : BMPBA has been shown to induce cell cycle arrest at the G2/M phase, which is associated with increased levels of p21 and caspase-3 activation. This suggests that BMPBA may disrupt normal cell division processes, leading to apoptosis in cancer cells .

- Apoptosis Induction : The compound promotes apoptosis through the activation of caspases, which are crucial for programmed cell death. Flow cytometry assays have confirmed increased apoptotic cell populations following treatment with BMPBA .

- Targeting Cellular Pathways : BMPBA's interaction with cellular pathways related to tumor growth and metastasis has also been observed. For example, it has been implicated in disrupting the CXCR4-CXCL12 signaling axis, which is known to contribute to tumor metastasis .

Case Studies and Applications

Several studies have explored the application of BMPBA in therapeutic contexts:

- Hydrogel Drug Delivery Systems : BMPBA has been incorporated into hydrogels designed for localized drug delivery in surgical settings. This approach aims to enhance drug concentration at tumor sites while minimizing systemic exposure .

- Combination Therapies : Research indicates that BMPBA may enhance the efficacy of other anticancer agents when used in combination therapies, potentially leading to synergistic effects that improve treatment outcomes .

Propiedades

IUPAC Name |

[4-(bromomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BBrO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,10-11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNOURKEZJZJNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CBr)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370818 | |

| Record name | 4-(Bromomethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68162-47-0 | |

| Record name | 4-(Bromomethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Bromomethyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(Bromomethyl)phenylboronic acid contribute to enhancing gene transfection efficiency?

A1: [] this compound can be incorporated into Polyethylenimine (PEI) by reacting with its amine groups. [] This modification enhances gene delivery efficiency in two primary ways. First, the boronic acid groups improve the condensation ability of PEI with DNA, leading to more compact and stable complexes. [] Second, these groups facilitate cellular uptake, likely through interactions with cis-diol containing molecules like glycoproteins on cell surfaces. [] This highlights the compound's potential in developing more effective non-viral gene delivery vectors.

Q2: Can this compound be utilized for sensing applications? If so, how?

A2: Yes, the reactivity of the bromomethyl group in this compound makes it suitable for sensor development. [] For instance, it can be used as a linker molecule in electrochemical sensors for Lipopolysaccharide (LPS) detection. [] In this context, the phenylboronic acid moiety interacts with the cis-diol groups of LPS, anchoring it to the sensor surface. [] This allows for subsequent signal amplification and highly sensitive detection of LPS, demonstrating the compound's versatility in biosensing applications.

Q3: Are there any studies investigating the stability and compatibility of this compound in different environments?

A3: While the provided research excerpts do not delve into the detailed stability profile of this compound, its use in various applications suggests a degree of stability under specific conditions. [, ] Further research focused on its stability in different solvents, temperatures, and pH ranges would be beneficial to understand its limitations and potential applications better. Investigating its compatibility with different materials, especially in the context of sensor development, would be crucial for ensuring long-term performance and reliability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.